molecular formula C32H29ClN2O5 B12002778 4-(2-(2-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-butoxybenzoate CAS No. 765299-88-5

4-(2-(2-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-butoxybenzoate

Cat. No.: B12002778
CAS No.: 765299-88-5
M. Wt: 557.0 g/mol
InChI Key: XMZAOJIUGCQXDO-KEIPNQJHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 4-(2-(2-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-butoxybenzoate involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product

Chemical Reactions Analysis

4-(2-(2-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-butoxybenzoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(2-(2-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-butoxybenzoate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-(2-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-butoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

4-(2-(2-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-butoxybenzoate can be compared with other similar compounds, such as:

Properties

765299-88-5

Molecular Formula

C32H29ClN2O5

Molecular Weight

557.0 g/mol

IUPAC Name

[4-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate

InChI

InChI=1S/C32H29ClN2O5/c1-2-3-20-38-27-18-12-25(13-19-27)32(37)40-28-16-10-23(11-17-28)21-34-35-31(36)29-6-4-5-7-30(29)39-22-24-8-14-26(33)15-9-24/h4-19,21H,2-3,20,22H2,1H3,(H,35,36)/b34-21+

InChI Key

XMZAOJIUGCQXDO-KEIPNQJHSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.